molecular formula C27H27NO6 B609661 4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol CAS No. 153230-81-0

4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol

Cat. No. B609661
M. Wt: 461.514
InChI Key: BMJWRZLUIIQSKY-RGOSMPGBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 660028 is a new gamma-lactone ring-modified arylamino etoposide analogs as inhibitors of human DNA topoisomerase II with potent antitumor activity. NSC 660028 was reported in J Med Chem. 1994 Jan 21; 37(2):287-92.

Scientific Research Applications

Photoinitiator for Free Radical Polymerization

A derivative of 1,3-benzodioxole was synthesized and characterized for its potential as a photoinitiator for free radical polymerization. This application is significant in materials science and polymer chemistry. The study demonstrated that upon irradiation, the photoinitiator releases a compound with benzophenone and 1,3-dioxole groups, capable of initiating polymerization of monomers (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Chemical Rearrangement Studies

In a study on chemical rearrangements, 7-Anilino-4-nitrobenzofuroxan was found to rearrange under specific conditions, demonstrating the unique behavior of benzofuroxan derivatives in chemical reactions. This is important for understanding the reactivity and stability of such compounds in various chemical environments (Ghosh, 1968).

Synthesis and Crystal Structure Analysis

A compound with a benzofuro[3,2-c]pyridine structure was synthesized and analyzed, leading to the creation of novel complexes with copper and cobalt. This research contributes to the field of coordination chemistry and crystallography (Mojumdar, Šimon, & Krutošíková, 2009).

Supramolecular Structures in Chalcones

Investigations into the supramolecular structures of compounds containing 1,3-benzodioxol-5-yl moieties revealed insights into hydrogen bonding and π-π stacking interactions. Such studies are crucial in the field of crystal engineering and molecular design (Low et al., 2002).

Development of Anticonvulsants

Research on dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates aimed to develop new anticonvulsant drugs. This demonstrates the potential therapeutic applications of compounds with a benzodioxol moiety (Prasanthi, Prasad, & Bharathi, 2013).

Anodic Oxidation in Organic Synthesis

A study focused on the anodic oxidation of 4-allyl-2,6-dimethoxyphenol, leading to the formation of various oxidation products. This research contributes to the field of organic synthesis, particularly in understanding oxidation mechanisms (Nishiyama, Eto, Terada, Iguchi, & Yamamura, 1983).

properties

CAS RN

153230-81-0

Product Name

4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol

Molecular Formula

C27H27NO6

Molecular Weight

461.514

IUPAC Name

2,6-dimethoxy-4-((5S,5aS,8aR,9R)-9-(phenylamino)-5,5a,6,8,8a,9-hexahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl)phenol

InChI

InChI=1S/C27H27NO6/c1-30-23-8-15(9-24(31-2)27(23)29)25-17-10-21-22(34-14-33-21)11-18(17)26(20-13-32-12-19(20)25)28-16-6-4-3-5-7-16/h3-11,19-20,25-26,28-29H,12-14H2,1-2H3/t19-,20-,25+,26+/m1/s1

InChI Key

BMJWRZLUIIQSKY-RGOSMPGBSA-N

SMILES

[H][C@@]12COC[C@@]([C@H](C3=C(C=C4OCOC4=C3)[C@@H]2NC5=CC=CC=C5)C(C=C6OC)=CC(OC)=C6O)1[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC660028;  NSC-660028;  NSC 660028

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol
Reactant of Route 3
4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol
Reactant of Route 4
Reactant of Route 4
4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol
Reactant of Route 5
4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol
Reactant of Route 6
4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.